molecular formula C14H14N6O2 B2705977 N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide CAS No. 2034410-50-7

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide

Cat. No.: B2705977
CAS No.: 2034410-50-7
M. Wt: 298.306
InChI Key: GESQBQIBVWSZST-UHFFFAOYSA-N
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Description

This compound features a pyrazine-2-carboxamide core linked to a 1,2,4-oxadiazole ring substituted with a 1-ethylpyrrole group. The oxadiazole moiety is known for enhancing metabolic stability and bioavailability, while the pyrazine ring contributes to hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-2-20-7-3-4-11(20)13-18-12(22-19-13)9-17-14(21)10-8-15-5-6-16-10/h3-8H,2,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESQBQIBVWSZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide typically involves the following steps:

  • Formation of 1-Ethyl-1H-pyrrole-2-carboxylic Acid:

    • Pyrrole is alkylated using ethyl iodide under basic conditions to yield 1-ethyl-1H-pyrrole.

    • The carboxylation of 1-ethyl-1H-pyrrole involves the use of carbon dioxide under pressure, producing 1-ethyl-1H-pyrrole-2-carboxylic acid.

  • Synthesis of 1,2,4-Oxadiazole Derivative:

    • 1-ethyl-1H-pyrrole-2-carboxylic acid is converted to its corresponding acyl chloride using thionyl chloride.

    • The acyl chloride is reacted with amidoxime to form the 1,2,4-oxadiazole ring structure.

  • Attachment of Pyrazine Moiety:

    • The oxadiazole derivative is coupled with pyrazine-2-carboxylic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) to yield the final product, this compound.

Industrial Production Methods: Industrial production may involve similar steps with optimization for large-scale synthesis, focusing on reaction efficiency, yield, and purity. This often includes continuous flow chemistry techniques and the use of automated systems for precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions It Undergoes: N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation:

    • This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding oxides or carboxylic acid derivatives.

  • Reduction:

    • Reduction reactions may involve agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), leading to reduced forms of the carboxamide group.

  • Substitution:

    • Substitution reactions can occur on the pyrazine ring, where electrophiles or nucleophiles replace hydrogen atoms under appropriate conditions.

Common Reagents and Conditions Used:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Electrophilic/nucleophilic agents under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Carboxylic acid derivatives.

  • Reduction: Reduced carboxamide.

  • Substitution: Varied substituted pyrazine derivatives.

Scientific Research Applications

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide is utilized in numerous scientific research domains due to its unique properties:

  • Chemistry:

    • Serves as a building block for the synthesis of more complex molecules.

    • Investigated for its reactivity and stability under various chemical conditions.

  • Biology:

    • Explored for its potential biological activity, including antimicrobial and antifungal properties.

    • Studied as a ligand for binding to specific biomolecules.

  • Medicine:

    • Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    • Examined for its pharmacokinetic and pharmacodynamic properties.

  • Industry:

    • Used in the development of novel materials, including polymers and nanomaterials.

    • Investigated for its use in sensors and electronic devices.

Mechanism of Action

The exact mechanism by which N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide exerts its effects depends on its specific application:

  • Biological Activity:

    • The compound may interact with cellular targets such as enzymes, receptors, or DNA, disrupting their normal function.

    • Potential pathways include inhibition of enzyme activity or interference with signal transduction pathways.

  • Chemical Interactions:

    • The compound's reactivity can be attributed to the presence of the oxadiazole and pyrazine rings, which can engage in various chemical reactions, modulating its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and reported activities of the target compound with analogs from the evidence:

Compound Name Molecular Formula Key Functional Groups Biological Activity References
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide (Target) C₁₆H₁₇N₇O₂ (estimated) 1,2,4-oxadiazole, pyrazine-2-carboxamide, 1-ethylpyrrole Not directly reported (theoretical) -
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22) C₂₁H₂₂FN₅O₂ 1,2,4-oxadiazole, piperidine-carboxamide, fluorophenyl Antitubercular (high binding affinity)
N,3-dimethyl-N-(2-nitrophenyl)pyrazine-2-carboxamide C₁₄H₁₃N₅O₃ Pyrazine-2-carboxamide, nitroaryl Synthetic intermediate (no activity reported)
N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide C₁₇H₁₉N₇O₂ 1,2,4-oxadiazole, pyrazine-2-carboxamide, piperidine Not reported (structural analog)
5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29) C₁₁H₁₂N₈ Tetrazole, ethylphenyl Antitubercular (moderate activity)
Key Observations:
  • Oxadiazole vs. Tetrazole : While the target compound uses a 1,2,4-oxadiazole ring, C29 employs a tetrazole group. Tetrazoles are more polar, which may reduce membrane permeability compared to oxadiazoles .
  • Pyrazine Positioning : The pyrazine-2-carboxamide group is conserved across analogs, suggesting its critical role in target binding, possibly through π-π stacking or hydrogen bonding .

Pharmacophoric and ADMET Properties

  • C22 and C29 : Both compounds showed favorable Drug-likeness scores in silico, with C22 exhibiting higher binding affinity to Mycobacterium tuberculosis targets . The fluorophenyl group in C22 may enhance target specificity, while the ethylphenyl group in C29 could contribute to off-target interactions .
  • Target Compound : While ADMET data are unavailable, the ethyl-pyrrole substituent may improve oral bioavailability compared to bulkier groups (e.g., piperidine in ), but its metabolic stability requires experimental validation.

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